2-Amino-4,5-dimethoxybenzoic acid

Organocatalysis Hydrazone formation Bioconjugation chemistry

2-Amino-4,5-dimethoxybenzoic acid (CAS 5653-40-7), also known as 4,5-dimethoxyanthranilic acid or 6-aminoveratric acid, is a dimethoxy-substituted anthranilic acid derivative with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol. It appears as a grey to brown solid with a melting point of 156–166 °C and a density of approximately 1.3 g/cm³.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 5653-40-7
Cat. No. B014692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-dimethoxybenzoic acid
CAS5653-40-7
Synonyms6-Aminoveratric Acid;  2-Amino-4,5-bis(methyloxy)benzoic Acid;  4,5-Dimethoxyanthranilic Acid; 
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)O)N)OC
InChIInChI=1S/C9H11NO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12)
InChIKeyHJVAVGOPTDJYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-Amino-4,5-dimethoxybenzoic Acid (CAS 5653-40-7)? A Procurement-Focused Overview of a Multi-Purpose Anthranilic Acid Intermediate


2-Amino-4,5-dimethoxybenzoic acid (CAS 5653-40-7), also known as 4,5-dimethoxyanthranilic acid or 6-aminoveratric acid, is a dimethoxy-substituted anthranilic acid derivative with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol [1]. It appears as a grey to brown solid with a melting point of 156–166 °C and a density of approximately 1.3 g/cm³ [1]. The compound bears an ortho-amino group, a carboxylic acid function, and two methoxy substituents at positions 4 and 5 of the benzene ring—a substitution pattern that directly enables its primary role as a key building block for 6,7-dimethoxyquinazoline scaffolds found in multiple FDA-approved and investigational drugs [2]. Commercially available purities typically range from ≥98.0% (HPLC) to 99.0%, with the highest grades supplied as white to light-grey crystalline powders .

Why 2-Amino-4,5-dimethoxybenzoic Acid Cannot Be Replaced by Simpler Anthranilic Acids: The Critical Role of the 4,5-Dimethoxy Substitution Pattern


Substituting 2-amino-4,5-dimethoxybenzoic acid with a mono-methoxy anthranilic acid or an unsubstituted anthranilic acid is not functionally equivalent for two quantifiable reasons. First, the presence and position of the two methoxy groups directly determine the catalytic efficiency of the compound as a water-soluble organocatalyst—4,5-dimethoxyanthranilic acid delivers a 37.1% conversion in hydrazone formation, whereas 4-methoxyanthranilic acid achieves only 21.7% and unsubstituted anthranilic acid 21.5% under identical conditions [1]. Second, in pharmaceutical intermediate applications, the 4,5-dimethoxy pattern is structurally mandatory for constructing the 6,7-dimethoxyquinazoline core that is common to gefitinib, prazosin, and fruquintinib; a mono-methoxy analog would yield a different regioisomeric quinazoline with altered or absent pharmacological activity [2]. These differences are not incremental—they represent a binary choice between obtaining the correct downstream product or a structural mismatch.

Quantitative Differentiation Evidence for 2-Amino-4,5-dimethoxybenzoic Acid (5653-40-7): Head-to-Head and Cross-Study Comparison Data


Organocatalytic Efficiency: 4,5-Dimethoxy Substitution Outperforms 4-Methoxy and Unsubstituted Anthranilic Acid in Aqueous Hydrazone Formation

In a direct head-to-head comparison of 19 anthranilic acid derivatives as water-soluble organocatalysts, 4,5-dimethoxyanthranilic acid (the target compound) achieved a conversion of 37.1 ± 2.5% and a relative yield of 50 after 2 hours [1]. This represents a 1.71-fold improvement over 4-methoxyanthranilic acid (21.7 ± 2.2% conversion, relative yield 29) and a 1.72-fold improvement over unsubstituted anthranilic acid (21.5 ± 0.8%, relative yield 29) [1]. Although 5-methoxyanthranilic acid showed higher activity (55.2% conversion), it carries only a single methoxy at position 5, yielding a different regioisomeric quinazoline product in pharmaceutical applications—making it a non-substitutable comparator for drug synthesis pathways [1].

Organocatalysis Hydrazone formation Bioconjugation chemistry

Synthetic Route Efficiency: 83% Single-Step Yield via Catalytic Hydrogenation of 6-Nitroveratric Acid

A reported preparative-scale synthesis of 2-amino-4,5-dimethoxybenzoic acid from methyl-4,5-dimethoxy-2-nitrobenzoate via alkaline hydrolysis followed by Pd/C-catalyzed hydrogenation (10% Pd/C, 50 °C, 3.5 bar H₂, aqueous medium at pH 6.6) delivers the target compound in 83% isolated yield (35.18 g from 50 g starting ester) as light-grey crystals [1]. An alternative three-step route starting from 3,4-dimethoxybenzaldehyde via sequential nitration, oxidation, and reduction has been reported with a cumulative yield of 64% [2]. For procurement decisions, the catalytic hydrogenation route offers a 19-percentage-point yield advantage (83% vs. 64%) and eliminates the need for isolation of intermediates, making it the more attractive pathway for bulk intermediate supply when the nitro-ester precursor is available.

Synthetic methodology Catalytic hydrogenation Process chemistry

Cyclization to 6,7-Dimethoxyquinazoline: Direct Formamide Cyclization Without Esterification

2-Amino-4,5-dimethoxybenzoic acid undergoes direct thermal cyclization with formamide at 190 °C to afford 6,7-dimethoxyquinazolin-4(3H)-one in a single step without requiring prior esterification [1]. In contrast, the corresponding methyl ester (methyl 2-amino-4,5-dimethoxybenzoate, CAS 26759-46-6) requires condensation with formamide at 160 °C for the same transformation, and the nitro analog (4,5-dimethoxy-2-nitrobenzoic acid) cannot undergo this cyclization at all without prior reduction of the nitro group to the amine . This one-step cyclization capability is structurally contingent on the free carboxylic acid and ortho-amino group being present simultaneously on the 4,5-dimethoxybenzene scaffold—a feature absent in ester, nitro, and mono-methoxy analogs.

Quinazoline synthesis Pharmaceutical intermediate Gefitinib intermediate

Multi-Drug Intermediate Scope: Documented Precursor for Gefitinib, Prazosin, and Fruquintinib

2-Amino-4,5-dimethoxybenzoic acid is a documented direct precursor in published synthetic routes for three structurally distinct marketed drugs: (1) gefitinib (Iressa®, EGFR tyrosine kinase inhibitor for NSCLC), where it is cyclized with formamide, monodemethylated, acetylated, ammoniated, and chlorinated to the final API [1]; (2) prazosin (Minipress®, α₁-adrenergic antagonist), where it reacts with sodium cyanate to form 6,7-dimethoxyquinazoline-2,4-diol [2]; and (3) fruquintinib (Elunate®, VEGFR inhibitor for metastatic colorectal cancer), where it is listed as a key intermediate by multiple Chinese API manufacturers [3]. By comparison, the mono-methoxy analogs (2-amino-4-methoxybenzoic acid and 2-amino-5-methoxybenzoic acid) cannot produce the requisite 6,7-dimethoxy substitution pattern on the quinazoline core and are therefore not interchangeable in any of these three drug syntheses [4].

Gefitinib synthesis Prazosin synthesis Fruquintinib intermediate Pharmaceutical supply chain

PDB Ligand Validation: Co-crystal Structure in RSK4-Related Target (PDB 3R88)

2-Amino-4,5-dimethoxybenzoic acid is deposited as a non-polymeric ligand (three-letter code: 14F) in the Protein Data Bank entry 3R88, co-crystallized with a ribosomal protein S6 kinase-related target [1]. A 2021 structure-activity relationship study published in the Journal of Medicinal Chemistry identified a 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one derivative (also designated '14f') built upon the 2-amino-4,5-dimethoxybenzoic acid scaffold that exhibited potent RSK4 inhibition with in vitro IC₅₀ values of 0.57 μM (anti-proliferation) and 0.98 μM (anti-invasion) in ESCC cells, and demonstrated in vivo tumor growth suppression in a xenograft mouse model without observed toxicity to major organs [2]. In contrast, unsubstituted anthranilic acid and mono-methoxy anthranilic acids are not reported as RSK4-targeting ligands in any PDB entry, suggesting that the 4,5-dimethoxy substitution pattern contributes to target recognition [3].

RSK4 kinase PDB ligand Structure-based drug design Esophageal cancer

Diazonium Coupling and Azo Dye Synthesis: Reactive Amine Enables Chromophoric Applications Not Accessible to Nitro or Ester Analogs

The free aromatic amine of 2-amino-4,5-dimethoxybenzoic acid permits direct diazotization and subsequent coupling with naphthol derivatives, H-acid, J-acid, Tobias acid, and 8-hydroxyquinoline to yield monoazo acid dyes with characterized vibrational and optical properties [1]. A specific example is the synthesis of 2-[(E)-(8-hydroxyquinolin-5-yl)-diazenyl]-4,5-dimethoxybenzoic acid (HQD), which was fully characterized by spectroscopic methods and demonstrates the compound's utility as a chromophoric building block [2]. The 4,5-dimethoxy-2-nitrobenzoic acid analog cannot undergo this transformation without prior reduction of the nitro group to the amine—a step that adds cost and reduces overall yield—while the methyl ester analog would require ester hydrolysis before or after coupling to access the free acid dye product .

Azo dye synthesis Diazonium coupling Chromophoric materials

Recommended Procurement and Research Application Scenarios for 2-Amino-4,5-dimethoxybenzoic Acid (5653-40-7)


Gefitinib, Prazosin, and Fruquintinib API Intermediate Manufacturing

Procurement for pharmaceutical intermediate supply chains supporting the synthesis of 6,7-dimethoxyquinazoline-based drugs. The compound's direct cyclization with formamide at 190 °C eliminates esterification and nitro-reduction steps required by alternative precursors, directly reducing the step count and manufacturing cost for gefitinib, prazosin, and fruquintinib [1]. Suppliers should specify purity ≥98.0% (HPLC) with residual palladium below ICH Q3D limits (≤10 ppm) given the catalytic hydrogenation route .

Aqueous Organocatalysis and Bioconjugation Chemistry Research

Researchers developing water-soluble organocatalysts for hydrazone and oxime ligation should select 4,5-dimethoxyanthranilic acid over 4-methoxyanthranilic acid based on the demonstrated 1.71-fold higher catalytic conversion (37.1% vs. 21.7%) under identical phosphate-buffered conditions at pH 7.4 [1]. The compound's superior performance is directly attributable to the second methoxy group at position 5.

RSK4 Kinase-Targeted Anticancer Drug Discovery Programs

Medicinal chemistry teams pursuing RSK4 inhibitors for esophageal squamous cell carcinoma or related indications should incorporate this compound as a core scaffold. The PDB ligand validation (entry 3R88) confirms target engagement, and the 2021 J. Med. Chem. study demonstrates that derivatives built on this scaffold achieve sub-micromolar IC₅₀ values (0.57–0.98 μM) with in vivo proof-of-concept [1]. Mono-methoxy anthranilic acids lack comparable RSK4-targeting data and are not suitable starting points for this target class.

Acid Monoazo Dye and Chromophoric Material Development

Industrial dye chemists synthesizing acid monoazo dyes for nylon and textile applications should select the free acid form (5653-40-7) rather than the methyl ester (26759-46-6) or nitro precursor. The compound undergoes direct diazotization at 0–5 °C and couples with a range of naphthol derivatives (H-acid, J-acid, Tobias acid, Gamma acid, 8-hydroxyquinoline) without requiring pre-hydrolysis or pre-reduction steps, streamlining dye manufacturing workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4,5-dimethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.